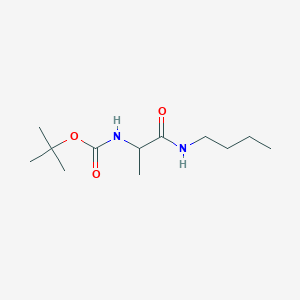

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is often employed in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also improve the efficiency of the reaction .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound participates in diverse chemical reactions, including:

Oxidation

-

Introduces functional groups via oxidation of carbonyl or amine moieties.

-

Example: Conversion of the carbonyl group to a ketone or carboxylic acid derivative.

Reduction

-

Reduces carbonyl groups to alcohols using reagents like diisobutylaluminum hydride (DIBAL-H) .

-

Example: Reduction of methyl esters to alcohols under cryogenic conditions (-78°C) .

Substitution

-

Nucleophilic substitution at carbamate or amine positions.

-

Example: Replacement of tert-butyl groups via hydrolysis or alkylation.

Experimental Yields and Reaction Conditions

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction | DIBAL-H, toluene | -78°C, 2 h | 65–85% |

| Carbamate formation | tert-butylamine, acid chloride | Triethylamine, solvent | 53–78% |

Key operational steps :

Characterization and Spectroscopic Data

Stability and Reactivity

-

Stability : Requires controlled storage due to susceptibility to hydrolysis.

-

Reactivity : The carbamate group enables covalent binding to enzymes/receptors.

Wissenschaftliche Forschungsanwendungen

Overview

Tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate, with the CAS number 176249-81-3, is a carbamate derivative that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which enable various biological activities.

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. These compounds induce apoptosis in cancer cells through mechanisms that involve the activation of caspases and modulation of cell cycle regulators.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective capabilities. In neuropharmacological studies, it was shown to protect neuronal cells from oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study

In a specific study focused on oxidative stress models, this compound reduced neuronal apoptosis, highlighting its potential for treating neurodegenerative diseases.

Enzyme Inhibition

This compound may inhibit specific enzymes related to metabolic pathways, impacting drug metabolism and efficacy. This characteristic is particularly relevant in pharmacology, where enzyme inhibitors can alter the pharmacokinetics of various drugs.

The exploration of this compound reveals its multifaceted applications in scientific research:

- Medicinal Chemistry : Its structural properties make it a candidate for developing new therapeutic agents targeting cancer and neurodegenerative diseases.

- Biochemical Research : Understanding its mechanism of action can lead to insights into cellular processes and potential interventions in metabolic disorders.

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group . This results in the formation of a carbocation, which is stabilized by resonance and undergoes decarboxylation to release carbon dioxide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl carbamate

- Benzyl carbamate

- Phenyl carbamate

- Methyl carbamate

Uniqueness

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it an ideal protecting group for amines in various synthetic applications . Compared to other carbamates, such as benzyl carbamate, it offers greater stability and selectivity in reactions .

Biologische Aktivität

Chemical Structure and Properties

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a synthetic compound that belongs to the class of carbamates. It features a tert-butyl group, which provides steric hindrance, and an amine functional group that may contribute to its biological activity. The compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 1.7 to 6.1 µM. Notably, one derivative exhibited a selectivity index of 3.4, indicating a preferential toxicity towards tumor cells compared to non-tumor cells .

Table 1: Anticancer Activity of tert-Butyl Carbamate Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | MDA-MB-231 | 3.5 | 3.4 |

| 2 | Mia-PaCa2 | 6.0 | 2.8 |

| 3 | Colo-357 | 1.7 | 4.0 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model showed that derivatives of tert-butyl carbamate exhibited promising anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours .

The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets, possibly through the inhibition of enzymes or modulation of signaling pathways associated with inflammation and cancer cell proliferation .

Case Study: Inhibition of Enzymatic Activity

In a study assessing the compound's ability to inhibit enzymes related to cancer progression, it was found to inhibit purified VIM-2 enzyme activity with an IC50 value of 2.8 µM. This suggests that the compound may play a role in overcoming resistance mechanisms in certain bacterial strains, thereby enhancing the efficacy of co-administered antibiotics .

Research Findings

Research has indicated that modifications to the core structure of tert-butyl carbamates can enhance their biological activity. For instance, introducing various substituents on the phenolic ring has been shown to improve both anticancer and anti-inflammatory properties, suggesting that structural optimization is key to developing more potent derivatives .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-6-7-8-13-10(15)9(2)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAZHKSDTYCANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.